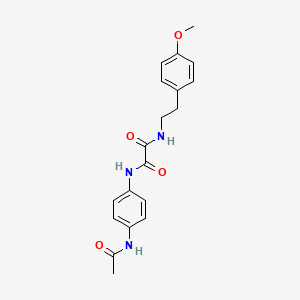

N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

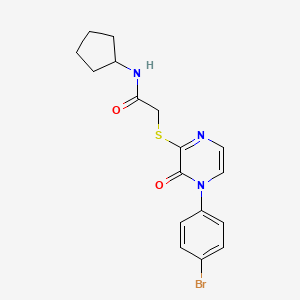

The synthesis of N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide and related compounds has been a subject of interest due to their potential pharmacological applications. In the context of anticonvulsant activities, the synthesis of N-benzyl 2-acetamido-3-methoxypropionamides has been explored, with a focus on the structure-activity relationship (SAR) of the N-benzyl group. The study found that 4'-substituted derivatives exhibited high activity, suggesting that the position and nature of substituents on the benzyl group significantly influence the anticonvulsant properties of these compounds . Additionally, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported, where the reaction with chlorotrimethylsilane followed by transsilylation led to the formation of new compounds with distinct structures . These synthetic approaches highlight the versatility of acetamide derivatives in generating compounds with varied biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic and analytical techniques. For instance, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane. This arrangement facilitates the formation of hydrogen bonds and other non-covalent interactions, leading to a three-dimensional crystal structure . Similarly, the structure of N-(4-amino-2-methoxyphenyl)acetamide, a precursor to an anticancer drug, has been determined, showcasing the importance of molecular conformation in drug design . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds within biological systems.

Chemical Reactions Analysis

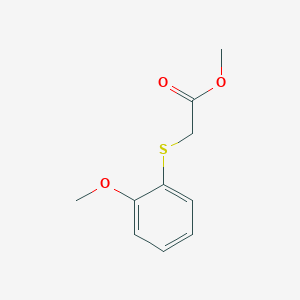

The chemical reactivity of acetamide derivatives is influenced by their molecular structure and the presence of functional groups. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide has been achieved using a novel Pd/C catalyst. This process highlights the potential for green chemistry approaches in the synthesis of important intermediates for azo disperse dyes . Furthermore, the study of (2-methoxyphenyl)oxalate involved the investigation of its molecular structure and reactivity descriptors, providing insights into its chemical behavior and interactions . These analyses contribute to a deeper understanding of the chemical reactions that these compounds can undergo, which is essential for their application in various industrial and pharmaceutical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide and related compounds are determined by their molecular structures. Spectroscopic analysis, including IR, NMR, and X-ray diffraction, has been used to characterize these properties. For instance, the synthesis and characterization of (2-methoxyphenyl)oxalate involved the use of DFT methods to predict its geometry, vibrational frequencies, and NMR chemical shifts, which were then compared with experimental observations. The study also examined the compound's global chemical reactivity descriptors, molecular electrostatic potential, and thermodynamic properties, providing a comprehensive understanding of its behavior in different solvent media . These properties are fundamental to the development of new compounds with desired biological activities and physicochemical characteristics.

科学的研究の応用

Polymerization and Biomedical Interest

A study by Gallardo and Román (1993) focused on the synthesis and characterization of a new methacrylamide derivative that supports functional side groups of potential biomedical interest. The polymers obtained show promise for various applications due to their unique structural properties (Gallardo & Román, 1993).

Environmental Remediation

Pignatello and Sun (1995) investigated the complete oxidation of various compounds in water using the photoassisted Fenton reaction. Their work highlights the potential for environmental remediation applications, particularly in the degradation of harmful substances in water resources (Pignatello & Sun, 1995).

Electrochemical Studies

Bermejo et al. (2000) explored the electrochemical oxidation of mefexamide and its determination in urine by differential pulse voltammetry. This research provides insights into the electrochemical behavior of compounds for potential applications in analytical chemistry and bioanalysis (Bermejo et al., 2000).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting a new method for synthesizing complex organic compounds that could have various applications in drug development and material science (Mamedov et al., 2016).

Photocatalytic Activity

Tao et al. (2015) examined the enhanced photoactivity of graphene/titanium dioxide nanocomposites for the removal of acetaminophen, demonstrating the potential of these materials for environmental cleanup and water purification applications (Tao et al., 2015).

特性

IUPAC Name |

N'-(4-acetamidophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13(23)21-15-5-7-16(8-6-15)22-19(25)18(24)20-12-11-14-3-9-17(26-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHKZXWMTIFWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)

![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)

![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)

![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)